molecular formula C17H16N2OS3 B2753064 N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide CAS No. 361479-28-9

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide

Cat. No.: B2753064
CAS No.: 361479-28-9
M. Wt: 360.51
InChI Key: RBXHDMQMNNIUIZ-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is a benzothiazole-derived compound characterized by a benzo[d]thiazole core substituted with methylthio (-SMe) at position 2 and a propanamide chain modified with a phenylthio (-SPh) group at position 2. Benzothiazoles are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties, often attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c1-21-17-19-14-8-7-12(11-15(14)23-17)18-16(20)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXHDMQMNNIUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide typically involves the formation of the benzothiazole core followed by the introduction of the methylthio and phenylthio groups. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring. Subsequent reactions introduce the methylthio and phenylthio substituents under specific conditions, such as the use of methyl iodide and phenylthiol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with key proteins, leading to altered cellular responses. These interactions are often mediated by the unique structural features of the benzothiazole core and the attached functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The methylthio and phenylthio substituents in the target compound distinguish it from analogs in the evidence. For example:

Compound (Reference) Substituents on Benzothiazole Core Amide Chain Modifications Melting Point (°C) Purity (%)
Target Compound 2-(methylthio), 6-position linkage 3-(phenylthio)propanamide Not reported N/A
7q 2-(chloropyridin-4-ylamino) 2-methoxybenzamide 177.9–180.8 90.0
7t 2-(thiazol-2-ylamino) 2-methoxybenzamide 237.7–239.1 92.0
EP3 348 550A1 derivatives 6-trifluoromethyl 2-(methoxyphenyl)acetamide Not reported N/A
  • Melting Points: The presence of polar groups (e.g., methoxy in 7q and 7t) correlates with lower melting points (166–180°C) compared to nonpolar substituents like phenylthio (hypothesized to increase melting points due to enhanced van der Waals interactions). The trifluoromethyl group in EP3 348 550A1 derivatives likely improves thermal stability .
  • Solubility: The phenylthio group in the target compound may reduce aqueous solubility compared to methoxy or pyridinylamino substituents in compounds, which have higher polarity .

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of its biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H16N2S3C_{16}H_{16}N_2S_3 and has a molecular weight of approximately 320.5 g/mol. The structure includes a benzo[d]thiazole moiety with methylthio and phenylthio substituents, which are believed to contribute to its biological effects.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer cell lines. The benzothiazole derivatives often interact with cellular pathways involved in apoptosis and cell proliferation.

Apoptosis Induction

A study on related benzothiazole derivatives demonstrated that certain compounds could induce apoptosis in HepG2 cancer cells. For instance, derivatives exhibited IC50 values as low as 1.2 nM, indicating potent anticancer activity. This suggests that this compound may also possess similar apoptotic properties due to structural similarities .

In Vitro Studies

In vitro studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for several related compounds:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248
7dA43120

These findings suggest that modifications to the benzothiazole core can significantly enhance anticancer activity .

Case Studies

  • Benzothiazole Derivatives : A series of synthesized benzothiazole-2-thiol derivatives were tested for their anticancer properties, revealing that specific substitutions led to increased potency against various cancer cell lines .
  • Mechanistic Insights : Flow cytometry analysis indicated that treatment with certain benzothiazole derivatives resulted in a significant increase in apoptotic cells, supporting the hypothesis that these compounds may trigger programmed cell death pathways .

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer activity. Its structural components suggest possible antiviral and antimicrobial properties as well, consistent with findings from other thiazole and thiazolidinone derivatives.

Antiviral Activity

Research into similar compounds has indicated promising antiviral activity, particularly against viral strains resistant to existing medications. The ability of these compounds to modulate viral replication could position them as candidates for further development in antiviral therapies .

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